molecular formula C22H21BrN2O B10890630 [4-(3-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(3-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10890630
M. Wt: 409.3 g/mol
InChI Key: WSQQOEFSCLJSND-UHFFFAOYSA-N
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Description

4-(3-Bromobenzyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a bromobenzyl group and a naphthalenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully hydrogenated compound .

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Bromobenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate the binding sites and mechanisms of action of various biological targets .

Medicine

In medicinal chemistry, 4-(3-Bromobenzyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-Bromobenzyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the presence of both a bromobenzyl group and a naphthalen-1-ylmethanone moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C22H21BrN2O

Molecular Weight

409.3 g/mol

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H21BrN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2

InChI Key

WSQQOEFSCLJSND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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